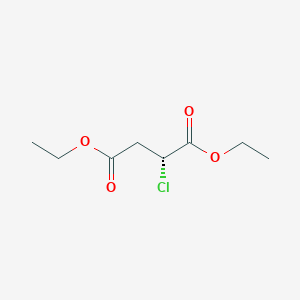

Diethyl (2r)-2-chlorosuccinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13ClO4 |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

diethyl (2R)-2-chlorobutanedioate |

InChI |

InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

JWJDXJCSVYLGDD-ZCFIWIBFSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C(=O)OCC)Cl |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl 2r 2 Chlorosuccinate

Stereoselective Synthesis Approaches

Asymmetric Catalytic Chlorination Reactions

Asymmetric catalysis represents a powerful strategy for the enantioselective synthesis of chiral compounds. rsc.orgresearchgate.net In the context of diethyl (2R)-2-chlorosuccinate, this involves the chlorination of a prochiral substrate, such as diethyl succinate (B1194679) or a related derivative, using a chiral catalyst to direct the formation of the (2R)-enantiomer.

Recent advancements have seen the use of cooperative nickel/photoredox catalysis for the site- and enantioselective α-acylation of saturated N-heterocycles, a strategy that could conceptually be adapted for the chlorination of succinates. nih.gov This approach utilizes a chiral nickel catalyst to orchestrate multiple steps, including radical capture and asymmetric induction, to achieve high enantioselectivity. nih.gov The development of new chiral hypervalent iodine catalysts also presents opportunities for stereoselective transformations under mild conditions. rsc.org While direct catalytic asymmetric chlorination of diethyl succinate to produce this compound is a developing area, the principles established in related asymmetric transformations offer a promising blueprint for future research.

Table 1: Key Features of Asymmetric Catalytic Approaches

| Catalytic System | Key Features | Potential Application |

| Cooperative Ni/Photoredox | Site- and enantioselective C-H functionalization. nih.gov | Direct asymmetric chlorination of diethyl succinate. |

| Chiral Hypervalent Iodine | Enantioselective transformations under mild conditions. rsc.org | Catalytic chlorination of succinate derivatives. |

| Lewis Acid/N,N'-dioxide | Asymmetric homologation of α-ketoesters. researchgate.net | Synthesis of succinate derivatives with chiral centers. researchgate.net |

Deracemization and Chiral Resolution Techniques

Deracemization and chiral resolution are established techniques for obtaining enantiomerically pure compounds from racemic mixtures. wikipedia.org Chiral resolution involves separating a racemic mixture into its individual enantiomers, while deracemization converts the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield.

Chiral Resolution: This is the most common method for separating racemic mixtures. wikipedia.org It typically involves reacting the racemic diethyl chlorosuccinate with a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure (2R)- and (S)-enantiomers of diethyl chlorosuccinate. Common resolving agents include chiral acids, bases, or other compounds capable of forming diastereomeric complexes. nih.govtcichemicals.com

Deracemization: This more advanced technique aims to convert a racemic mixture into a single enantiomer. sioc-journal.cn Photocatalytic deracemization has emerged as a powerful tool, often employing a photocatalyst in conjunction with a chiral catalyst. sioc-journal.cnrsc.org For instance, a process could involve the oxidation of the racemic mixture followed by an enantioselective reduction, effectively converting the undesired enantiomer into the desired one. While specific protocols for diethyl chlorosuccinate are not extensively detailed, the principles of deracemization, including Viedma ripening where grinding can induce deracemization in a crystalline state, offer innovative avenues for research. rsc.org

Table 2: Comparison of Deracemization and Chiral Resolution

| Technique | Principle | Maximum Theoretical Yield | Key Considerations |

| Chiral Resolution | Separation of enantiomers via diastereomer formation. wikipedia.orglibretexts.org | 50% for the desired enantiomer. wikipedia.org | Choice of resolving agent, efficiency of separation. wikipedia.orglibretexts.org |

| Deracemization | Conversion of one enantiomer into the other. sioc-journal.cn | 100%. sioc-journal.cn | Requires a suitable catalytic system for racemization and asymmetric transformation. sioc-journal.cnrsc.org |

Biocatalytic Synthesis and Biotransformations

Biocatalysis has gained significant traction as a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net Enzymes, operating under mild conditions, can exhibit remarkable enantio-, regio-, and chemoselectivity. mdpi.com

One promising biocatalytic approach for producing chiral precursors to this compound is the enzymatic reduction of fumarate (B1241708) derivatives. For example, the enzymatic reduction of α-keto acids can lead to the formation of optically active hydroxy acids, which can then be converted to the desired chloro-derivative. mdpi.com Furthermore, hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic esters. mdpi.com In a typical kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of racemic diethyl chlorosuccinate, leaving the other enantiomer unreacted and in high enantiomeric purity. The development of whole-cell biocatalysts and immobilized enzymes further enhances the industrial applicability of these methods. frontiersin.orgmdpi.com

Chemical Synthesis Routes for Diethyl Chlorosuccinate and its Enantiomers

Traditional chemical synthesis remains a cornerstone for the production of diethyl chlorosuccinate and its enantiomers, often relying on readily available chiral starting materials.

Esterification of Optically Active Chlorosuccinic Acid

A straightforward and widely employed method for preparing this compound is the direct esterification of (2R)-chlorosuccinic acid. researchgate.netontosight.ai This reaction is typically carried out by heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The key to this approach lies in the availability of enantiomerically pure (2R)-chlorosuccinic acid. lookchem.comguidechem.com A common and efficient route to (S)-chlorosuccinic acid (the enantiomer of the desired precursor) starts from the readily available amino acid, L-aspartic acid. google.commdpi.com The synthesis involves the diazotization of L-aspartic acid in the presence of a chloride source, which proceeds with retention of configuration to yield S-(-)-chlorosuccinic acid. google.com This product can then be used to produce the corresponding (S)-enantiomer of diethyl chlorosuccinate. To obtain the desired (2R)-isomer, one would start with D-aspartic acid.

Table 3: Synthesis of (S)-(-)-Chlorosuccinic Acid from L-Aspartic Acid

| Reactants | Reagents | Temperature | Yield | Reference |

| L-Aspartic acid, Sodium chloride, Hydrochloric acid, Water | Sodium nitrite | -5°C | 86-87% | google.com |

Halogenation of Diethyl Malate (B86768) and Related Precursors

Another important synthetic route involves the halogenation of diethyl malate or its derivatives. researchgate.net Diethyl malate, which possesses a hydroxyl group, can be converted to diethyl chlorosuccinate by treatment with a chlorinating agent.

Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphoryl chloride (POCl₃). researchgate.netmasterorganicchemistry.com The reaction with thionyl chloride is often performed at room temperature and can proceed with retention of stereochemistry, depending on the reaction conditions. researchgate.netwikipedia.org The use of pyridine (B92270) in conjunction with thionyl chloride can sometimes lead to an inversion of stereochemistry. wikipedia.org Therefore, starting with the appropriate enantiomer of diethyl malate, such as L(-)-diethyl malate, allows for the stereospecific synthesis of the corresponding diethyl chlorosuccinate enantiomer. lookchem.com

Table 4: Common Chlorinating Agents for Diethyl Malate

| Reagent | Typical Conditions | Stereochemical Outcome |

| **Thionyl Chloride (SOCl₂) ** | Room temperature or reflux. researchgate.netreddit.com | Generally retention of configuration (SNi mechanism). wikipedia.org |

| Phosphoryl Chloride (POCl₃) | In pyridine at 0°C. researchgate.net | Dependent on conditions, can lead to inversion. |

Electrophilic Additions to Unsaturated Succinate Derivatives (e.g., hydrogen chloride addition to diethyl maleate)

One synthetic route involves the electrophilic addition of hydrogen chloride (HCl) to the double bond of an unsaturated succinate ester, such as diethyl maleate (B1232345). researchgate.net This reaction, in principle, allows for the direct introduction of the chlorine atom and the creation of the chiral center.

Detailed Research Findings: The addition of anhydrous hydrogen chloride to diethyl maleate has been investigated as a potential synthesis method for diethyl chlorosuccinate. researchgate.net Studies show that this reaction typically results in a mixture of the desired diethyl chlorosuccinate and unreacted diethyl maleate. researchgate.net For instance, one study reported a product mixture containing approximately 45% diethyl chlorosuccinate and 35% residual diethyl maleate, which were identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net The reaction proceeds via the protonation of the double bond to form a carbocation intermediate, which is then attacked by the chloride ion. The regioselectivity and stereoselectivity of this addition are critical for targeting the desired (2R) isomer, often requiring specific catalysts or chiral auxiliaries which are not detailed in the general method. The primary challenge in this approach is achieving high conversion and separating the product from the starting material. researchgate.net

Transformations Involving Diazo Compounds (e.g., diethyl diazosuccinate)

Diazo compounds are highly versatile reagents in organic synthesis due to their unique reactivity. nih.govsioc-journal.cn The synthesis of diethyl chlorosuccinate can be achieved by the reaction of diethyl diazosuccinate with hydrochloric acid. researchgate.net This method leverages the ability of the diazo group to be transformed into other functionalities.

Detailed Research Findings: The reaction involves treating diethyl diazosuccinate with hydrochloric acid, typically at low temperatures to control the reactivity. researchgate.net The mechanism begins with the protonation of the α-carbon of the diazo group by the strong acid, which leads to the formation of a diazonium ion intermediate. nih.gov This diazonium species is highly reactive and poised for a subsequent nucleophilic substitution (SN2) reaction. nih.gov The chloride ion (Cl⁻) from the HCl acts as the nucleophile, attacking the carbon and displacing nitrogen gas (N₂), a very stable leaving group, to yield diethyl chlorosuccinate. researchgate.netnih.gov The use of stabilized diazo compounds, where the electron density on the α-carbon is delocalized, is crucial for handling these reagents safely. nih.gov While effective, the synthesis and handling of diazo compounds can be hazardous due to their potential toxicity and explosive nature, necessitating specialized equipment and safety protocols. nih.govsioc-journal.cn

Radical Functionalization of Succinate Esters (e.g., with sulfuryl chloride)

Direct functionalization of a saturated ester like diethyl succinate can be accomplished through radical halogenation. This approach avoids the need for a pre-existing double bond and introduces the chlorine atom directly onto the succinate backbone.

Detailed Research Findings: A known method for preparing diethyl chlorosuccinate is the free-radical chlorination of diethyl succinate using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. researchgate.netscribd.com This reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and carried out in an inert solvent like carbon tetrachloride upon heating. researchgate.net The initiation step involves the decomposition of benzoyl peroxide to generate radicals, which then abstract a chlorine atom from sulfuryl chloride to produce a chlorine radical. scribd.com This chlorine radical propagates the chain reaction by abstracting a hydrogen atom from the diethyl succinate, preferentially from a methylene (B1212753) (CH₂) group, to form an alkyl radical. This radical then reacts with another molecule of sulfuryl chloride to yield the desired diethyl chlorosuccinate and a sulfonyl chloride radical, which continues the chain. scribd.com A significant drawback of free-radical chlorination is the potential for over-reaction, leading to di-chlorinated byproducts, and the formation of a mixture of regioisomers, which necessitates careful control of reaction conditions and subsequent purification. scribd.comderpharmachemica.com

Purity and Stereochemical Control in Synthesis

Achieving high chemical and stereochemical purity is paramount in the synthesis of a specific enantiomer like this compound. This requires robust analytical methods to evaluate the product's composition and techniques to confirm the absolute configuration of the chiral center.

Evaluation of Enantiomeric Excess and Diastereomeric Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org Similarly, diastereomeric purity is critical when a molecule contains multiple chiral centers. skpharmteco.com

Detailed Research Findings: The determination of enantiomeric and diastereomeric purity is most commonly accomplished using chromatographic and spectroscopic techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the primary techniques for separating and quantifying enantiomers and diastereomers. skpharmteco.com These methods rely on the differential interaction of the stereoisomers with the chiral environment of the column, leading to different retention times. For example, the diastereomeric ratio of a cyclopropane (B1198618) derivative of succinate has been determined by GC analysis. orgsyn.org Modern chiral columns are compatible with a wide range of solvents, enhancing their versatility. skpharmteco.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine diastereomeric purity by analyzing the distinct signals for each diastereomer. For determining enantiomeric excess, chiral derivatizing agents or chiral solvating agents can be used to convert the enantiomers into diastereomeric species, which can then be distinguished by NMR. rsc.org

Interactive Data Table: Methods for Stereochemical Purity Analysis

| Method | Principle | Application | Key Advantages |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers/diastereomers. skpharmteco.com | Enantiomeric Excess (ee) and Diastereomeric Purity | High accuracy and resolution; applicable to a wide range of compounds. skpharmteco.com |

| Chiral GC | Separation of volatile enantiomers/diastereomers on a Chiral Stationary Phase (CSP). orgsyn.org | Enantiomeric Excess (ee) and Diastereomeric Purity | Excellent for volatile and thermally stable compounds; high resolution. orgsyn.org |

| NMR Spectroscopy | Diastereomers have distinct NMR spectra. Enantiomers can be differentiated after conversion into diastereomeric derivatives. rsc.org | Diastereomeric Purity; ee (with derivatization) | Provides structural information; non-destructive. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov | Enantiomeric Excess (ee) | Sensitive technique; can be used for high-throughput screening. nih.gov |

| Optical Rotation | Measures the angle of rotation of plane-polarized light by a chiral sample. The value is proportional to the concentration of the excess enantiomer. wikipedia.org | Optical Purity (often correlates with ee) | Fast and simple legacy technique. skpharmteco.com |

Stereochemical Assignment Methodologies

Determining the absolute configuration (i.e., assigning it as R or S) of a chiral center is the final step in confirming the synthesis of the correct molecule.

Detailed Research Findings: Several methods are available to unambiguously assign the stereochemistry of a chiral compound.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It provides a three-dimensional structure of the molecule in a crystalline state, from which the R/S configuration can be directly assigned. This technique often requires derivatizing the molecule with a heavy atom to facilitate the analysis. mdpi.com

Chiroptical Methods: Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the interaction of chiral molecules with polarized light. nih.gov While not providing an absolute assignment on their own, the resulting spectra can be compared to that of a known standard or to theoretical calculations to deduce the stereochemistry. nih.govresearchgate.net The sign of the CD signal can often be correlated with the configuration of a series of similar compounds. nih.gov

Chemical Correlation: The absolute configuration of a new compound can be determined by chemically converting it to a compound of a known, previously established configuration, or by synthesizing it from a starting material of known configuration, provided the reaction mechanism and its stereochemical course are well understood. researchgate.net

NMR Spectroscopy: Advanced NMR techniques, such as the Mosher's ester analysis, can be used to determine the absolute configuration of certain chiral molecules, particularly alcohols and amines, by forming diastereomeric derivatives and analyzing the differences in their NMR spectra.

Reactivity and Reaction Mechanisms of Diethyl 2r 2 Chlorosuccinate

Nucleophilic Substitution Pathways

The carbon atom bearing the chlorine in Diethyl (2R)-2-chlorosuccinate is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These substitutions can occur via both intramolecular and intermolecular pathways.

While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the available literature, the formation of lactones from related α-haloesters is a known process. The proximity of the ester groups provides the potential for intramolecular reactions. For instance, under basic conditions, deprotonation of the α-carbon could potentially lead to an intramolecular nucleophilic attack by the resulting carbanion on one of the ester carbonyls, although this is less common.

A more plausible pathway for cyclization involves the reaction of the ester carbonyl as a nucleophile. For example, in the Stobbe condensation, a reaction involving succinic esters, a lactone intermediate is central to the mechanism. This suggests that under specific conditions, the carbonyl oxygen of one of the ester groups in this compound could act as an intramolecular nucleophile.

The formation of highly strained α-lactones from α-haloesters can be induced under strong basic conditions, though they are often unstable intermediates. β-Lactone formation would require the participation of the second ester group, a process that is sterically and electronically influenced by the substitution pattern and reaction conditions.

Intermolecular nucleophilic substitution is a common reaction for α-chloroesters like this compound. wikipedia.org These reactions typically proceed through an S(_N)2 mechanism, involving a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry. libretexts.org A wide variety of nucleophiles can be employed, leading to a diverse range of substituted succinate (B1194679) derivatives.

Recent research has highlighted the utility of α-chloroesters in cross-coupling reactions. For example, iron-catalyzed enantioselective cross-coupling reactions between racemic α-chloroesters and aryl Grignard reagents have been developed. nih.govacs.orgkyoto-u.ac.jp These reactions provide access to chiral α-arylalkanoic acid derivatives and are believed to proceed through a mechanism involving an alkyl radical intermediate. nih.govacs.orgkyoto-u.ac.jp

A summary of representative intermolecular nucleophilic substitution reactions is presented below:

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

| Aryl Grignard | ArMgBr | Diethyl (2R)-2-arylsuccinate | Iron catalyst, chiral bisphosphine ligand |

| Azide | Sodium Azide (NaN(_3)) | Diethyl (2R)-2-azidosuccinate | Polar aprotic solvent |

| Ammonia | NH(_3) | Diethyl (2R)-2-aminosuccinate | - |

Elimination Reactions

Elimination reactions of this compound can occur under basic conditions to yield diethyl fumarate (B1241708) or diethyl maleate (B1232345). The mechanism can proceed via either an E2 (bimolecular) or E1cb (unimolecular conjugate base) pathway, depending on the reaction conditions and the nature of the base.

The presence of the electron-withdrawing ester groups acidifies the proton on the adjacent carbon (C3), making it susceptible to abstraction by a base. In an E2 mechanism, the abstraction of the proton and the departure of the chloride leaving group occur in a concerted step. lumenlearning.com The stereochemistry of the resulting alkene is dependent on the conformation of the substrate during the transition state.

For α-haloesters, the E1cb mechanism is also plausible, particularly with a strong, hindered base. This pathway involves the formation of a carbanion intermediate after deprotonation, followed by the subsequent elimination of the chloride ion.

Studies on the elimination reactions of the related α,α′-dichlorosuccinic acid indicate that the mechanism and products can be influenced by the stereochemistry of the starting material and the reaction conditions. rsc.org

Rearrangement Processes

While carbocation rearrangements are common in reactions involving carbocation intermediates, such as S(_N)1 and E1 processes, these are less likely for this compound under typical nucleophilic substitution or elimination conditions which favor S(_N)2 and E2 pathways.

However, rearrangement reactions are known for α-halo carbonyl compounds under specific conditions. The Favorskii rearrangement, for instance, involves the treatment of α-halo ketones with a base to form a rearranged carboxylic acid derivative via a cyclopropanone (B1606653) intermediate. wikipedia.org While this rearrangement is characteristic of α-halo ketones, analogous transformations for α-haloesters are less common but could potentially be induced under specific circumstances. For this compound, this would require the formation of a cyclopropanone-like intermediate involving the ester carbonyl, which is a mechanistically complex and less favorable process compared to direct substitution or elimination.

Participation in Radical-Mediated Reactions

This compound can participate in radical-mediated reactions, particularly in the presence of radical initiators or transition metal catalysts. The carbon-chlorine bond can undergo homolytic cleavage to generate an α-ester radical.

As mentioned in the context of intermolecular nucleophilic displacements, iron-catalyzed cross-coupling reactions of α-chloroesters with Grignard reagents are proposed to proceed through a radical mechanism. nih.govacs.orgkyoto-u.ac.jp In these reactions, an alkyl radical intermediate is formed, which then undergoes arylation. nih.govacs.orgkyoto-u.ac.jp This demonstrates the accessibility of radical pathways for this class of compounds.

The general steps in such a radical-mediated cross-coupling could involve:

Generation of an alkyl radical from the α-chloroester, mediated by the iron catalyst.

Reaction of the alkyl radical with the organometallic reagent.

Regeneration of the active catalyst.

The involvement of radical intermediates opens up a range of synthetic possibilities beyond traditional polar reactions. nih.gov

Detailed Mechanistic Investigations and Reaction Intermediates

Detailed mechanistic investigations specifically for this compound are limited in the available literature. However, the reactivity of the broader class of α-chloroesters provides insight into the likely intermediates and transition states.

In S(_N)2 reactions , the key intermediate is a pentacoordinate transition state where the nucleophile and the leaving group are simultaneously bonded to the α-carbon. The stereochemical outcome is inversion of configuration.

In E2 reactions , the mechanism is concerted, involving a transition state where the base is abstracting the β-proton while the C-Cl bond is breaking and the π-bond is forming.

For radical reactions , such as the iron-catalyzed cross-couplings, the central intermediate is a planar or rapidly inverting α-ester radical. nih.govacs.orgkyoto-u.ac.jp The stereochemical outcome of these reactions is determined by the subsequent steps involving this radical intermediate.

Further mechanistic studies, potentially employing computational methods and kinetic analysis, would be beneficial to fully elucidate the reaction pathways and intermediates for this compound under various conditions.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Chiral and Compositional Analysis (e.g., GC-FID, GC-MS for reaction mixture analysis)

Gas chromatography (GC) is an indispensable tool for the analysis of volatile compounds like Diethyl (2R)-2-chlorosuccinate. It is particularly useful for monitoring the progress of synthesis reactions and for assessing the purity of the final product. When coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides both quantitative and qualitative data.

In the context of reaction mixture analysis, GC-FID and GC-MS are highly effective. For instance, in syntheses involving the addition of hydrogen chloride to diethyl maleate (B1232345), these techniques can effectively separate and identify the desired diethyl chlorosuccinate product from unreacted starting materials and byproducts like diethyl fumarate (B1241708). researchgate.net A study of this reaction utilized GC-MS to analyze the product mixture, identifying diethyl chlorosuccinate by its retention time and characteristic fragmentation pattern. researchgate.net The mass spectrum of diethyl chlorosuccinate shows key fragmentation peaks that allow for its unambiguous identification in a complex mixture. researchgate.net For example, a molecular ion peak (M+) may be observed at m/z 208, corresponding to the molecular weight of the compound, along with characteristic fragments resulting from the loss of ethoxy (OC2H5) or ethoxycarbonyl (COOC2H5) groups. researchgate.net

Table 1: GC-MS Fragmentation Data for Diethyl Chlorosuccinate Analysis

| Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|

| 208 | Molecular Ion (M+) |

| 173 | Loss of Chlorine radical (·Cl) |

| 163 | Loss of Ethoxy radical (·OC2H5) |

| 135 | Loss of Ethoxycarbonyl radical (·COOC2H5) |

| 107 | Further fragmentation |

Note: This table is illustrative of expected fragmentation patterns. Actual observed fragments can vary based on instrumentation and conditions.

For chiral analysis, which is crucial for a stereoisomer like this compound, specialized chiral GC columns are required. Standard achiral columns cannot distinguish between enantiomers. Chiral separations are achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. nih.gov CSPs are often based on derivatives of cyclodextrins, amino acids, or other chiral selectors that are capable of forming transient, diastereomeric complexes with the analyte enantiomers through forces like hydrogen bonding or inclusion. nih.govgcms.cz The separation of the (2R) and (2S) enantiomers of diethyl 2-chlorosuccinate would necessitate the use of such a column, allowing for the determination of enantiomeric purity or enantiomeric excess (ee). wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise molecular structure and stereochemistry of organic compounds. wikipedia.org Through the analysis of 1H and 13C NMR spectra, along with advanced 2D NMR experiments, the connectivity and spatial arrangement of atoms in this compound can be confirmed.

The proton (1H) at the chiral center (C2) is expected to appear as a doublet of doublets, coupling to the two diastereotopic protons on the adjacent methylene (B1212753) group (C3). The electron-withdrawing effect of the chlorine atom would shift this proton's signal significantly downfield compared to the methylene protons in unsubstituted diethyl succinate (B1194679). Similarly, the methylene protons at C3 become diastereotopic due to the adjacent chiral center and would be expected to appear as two distinct signals, each coupling with the C2 proton and with each other (geminal coupling).

The 13C NMR spectrum would also reflect the presence of the chlorine atom. The carbon atom bonded to the chlorine (C2) would experience a significant downfield shift. The adjacent carbons (C1, C3) would also be affected, though to a lesser extent.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Notes |

|---|---|---|---|

| C1 (C=O) | - | ~169 | Carbonyl carbon, slightly shifted by adjacent chlorine. |

| C2 (CHCl) | ~4.5 - 4.8 | ~55 - 60 | Downfield shift due to direct attachment of electronegative Cl. |

| C3 (CH2) | ~3.0 - 3.4 (diastereotopic) | ~35 - 40 | Methylene protons are inequivalent. |

| C4 (C=O) | - | ~171 | Carbonyl carbon, less affected by the distant chlorine. |

| OCH2CH3 | ~4.2 - 4.3 (quartets) | ~62 | Ethyl ester groups. |

| OCH2CH3 | ~1.2 - 1.3 (triplets) | ~14 | Ethyl ester groups. |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

To definitively establish the stereochemistry, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are employed. A 2D NOESY experiment can reveal through-space correlations between protons that are close to each other. wikipedia.org By analyzing the NOE correlations between the proton at C2 and other protons in the molecule, one can deduce the relative stereochemistry and preferred conformations in solution.

Optical Rotation and Circular Dichroism Studies for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it is optically active, meaning it will rotate the plane of polarized light. The measurement of this rotation, known as optical rotation, is a fundamental technique for assessing the enantiomeric purity of a sample. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). A pure sample of this compound will exhibit a specific rotation value, while its enantiomer, Diethyl (2S)-2-chlorosuccinate, will exhibit a rotation of equal magnitude but opposite sign. A racemic mixture (50:50 of both enantiomers) will have a net optical rotation of zero. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated. nih.gov

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that provides more detailed stereochemical information. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. bohrium.com The ester carbonyl groups (C=O) in this compound are chromophores that will give rise to a CD signal. The sign and intensity of the CD bands (known as the Cotton effect) are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. wordpress.com Therefore, the CD spectrum provides a unique fingerprint for the (2R) absolute configuration. Theoretical calculations can be used to predict the CD spectrum for a given configuration, and comparison with the experimental spectrum can provide strong evidence for the assignment of the absolute configuration. Furthermore, the intensity of the CD signal is directly proportional to the concentration and enantiomeric excess, making it a valuable tool for quantitative analysis of enantiomeric purity. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While techniques like optical rotation and CD can confirm the enantiomeric purity and suggest an absolute configuration, single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule. researchgate.net

For chiral molecules, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). wikipedia.org When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex. This leads to small but measurable differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). By carefully measuring and analyzing these differences (known as Bijvoet differences), the true, absolute arrangement of the atoms in space can be determined. nih.gov

A prerequisite for this analysis is the growth of a high-quality single crystal of this compound. For molecules containing only light atoms (C, H, O, Cl), the anomalous scattering effects are weak, which can make the determination of the absolute configuration challenging. nih.gov In such cases, high-quality data and careful analysis are paramount. If obtaining a suitable crystal of the compound itself proves difficult, it is sometimes possible to form a crystalline derivative with a molecule of known absolute configuration or one containing a heavier atom (like bromine or iodine), which enhances the anomalous scattering effect and facilitates a more reliable determination. d-nb.info While no crystal structure for this compound is currently available in public databases, the technique remains the gold standard for absolute configuration determination should a suitable crystal be grown. utm.mycambridge.org

Computational and Theoretical Studies on Diethyl 2r 2 Chlorosuccinate

Quantum Chemical Calculations for Mechanistic Insights (e.g., MP2, DFT)

Quantum chemical calculations, using methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), would be employed to investigate the electronic structure, stability, and reactivity of Diethyl (2R)-2-chlorosuccinate. These calculations could provide insights into bond lengths, bond angles, atomic charges, and the energies of molecular orbitals, which are fundamental to understanding its chemical behavior.

Reaction Pathway Modeling and Transition State Characterization

This would involve using computational methods to map out the energetic landscape of chemical reactions involving this compound. Researchers would identify the most likely reaction pathways by calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Characterizing the geometry and energy of transition states is key to understanding reaction rates and mechanisms.

Prediction of Stereoselectivity and Enantiomeric Excess

Computational models can be used to predict the stereochemical outcome of reactions involving this compound. By comparing the energies of the transition states leading to different stereoisomeric products, chemists can predict which stereoisomer is likely to be formed in excess, thus predicting the enantiomeric or diastereomeric excess.

Conformational Analysis and Stereochemical Preferences

This type of study would explore the different spatial arrangements (conformations) of the this compound molecule and their relative energies. Due to the presence of rotatable single bonds, the molecule can exist in various conformations. A detailed analysis would identify the most stable (lowest energy) conformers, which are often the most populated and reactive forms of the molecule.

Molecular Dynamics Simulations of Its Interactions in Synthetic Systems

Molecular dynamics (MD) simulations would be used to study the behavior of this compound over time in a simulated chemical environment, such as in a solvent or in the presence of other reactants or a catalyst. MD simulations can provide insights into intermolecular interactions, solvation effects, and the dynamic processes that influence its reactivity and behavior in a synthetic system.

While these computational and theoretical studies are vital for a deep understanding of a chemical compound, they have not been specifically published for this compound.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes

The pursuit of more efficient and practical methods for synthesizing enantiomerically pure compounds like Diethyl (2r)-2-chlorosuccinate is a central theme in modern organic chemistry. Future research will likely focus on overcoming the limitations of existing synthetic protocols, which may involve harsh conditions, expensive reagents, or multiple steps.

Key areas of development include:

Catalytic Asymmetric Chlorination: A primary goal is the development of catalytic asymmetric methods to introduce the chlorine atom stereoselectively. This would be a significant improvement over classical resolution methods or the use of stoichiometric chiral auxiliaries. Research into novel chiral catalysts, including transition metal complexes and organocatalysts, for the direct enantioselective chlorination of diethyl succinate (B1194679) or related precursors is an active area of investigation.

Enzymatic and Whole-Cell Biotransformations: Biocatalysis offers a green and highly selective alternative for producing chiral molecules. Future work will likely explore the use of specific enzymes, such as halogenases or reductases, to produce this compound with high enantiomeric excess.

Development from Renewable Feedstocks: A growing trend in chemical synthesis is the use of starting materials derived from renewable biomass. Research efforts may be directed towards developing synthetic pathways to succinic acid and its derivatives from bio-based sources, which can then be converted to the target compound.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Synthesis | High efficiency, atom economy, potential for scalability. | Development of novel chiral ligands and metal catalysts; optimization of reaction conditions. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering; process optimization for industrial scale. |

| Flow Chemistry Synthesis | Improved safety, better heat and mass transfer, potential for automation and high throughput. | Reactor design, optimization of flow parameters, integration with downstream processing. |

| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels. | Conversion of biomass-derived succinic acid; development of green solvents and reagents. |

Expanded Scope in Asymmetric Catalysis and Biocatalysis

The chiral nature of this compound makes it a valuable precursor in asymmetric synthesis. Future research is expected to broaden its applications, leveraging its stereocenter to control the formation of new chiral centers in more complex molecules.

Asymmetric Synthesis: The compound can serve as a chiral building block for the synthesis of various pharmaceutical ingredients and natural products. For instance, ene-reductases have been successfully used for the asymmetric reduction of related unsaturated succinate derivatives to produce chiral 2-methylsuccinates with high enantiomeric excess. mdpi.com Similar biocatalytic strategies could be adapted for transformations involving this compound.

Organometallic Reagents: Ethereal solvents are often crucial in reactions involving chiral organometallic reagents, as they can influence the configurational stability and reactivity of these intermediates. nih.gov The study of solvent effects on reactions with this compound could lead to improved stereochemical outcomes.

Biocatalytic Reductions: Ene-reductases (ERs) have demonstrated high substrate tolerance and stereoselectivity in the reduction of C=C double bonds in molecules like dimethyl citraconate and diethyl citraconate. mdpi.com This opens avenues for using biocatalysis to synthesize chiral succinate derivatives from unsaturated precursors, a strategy that could potentially be applied to create precursors for this compound.

Integration into Continuous Flow Chemistry and Sustainable Synthesis Paradigms

The shift towards greener and more sustainable chemical manufacturing is driving the adoption of new technologies like continuous flow chemistry. Integrating the synthesis of this compound into these paradigms is a key area for future research.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. The synthesis of related dialkyl succinates has been successfully demonstrated in continuous flow systems, both with chemical catalysts and enzymes. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound could lead to more efficient and scalable production methods. For example, microwave-assisted continuous esterification has been shown to produce dialkyl succinates rapidly. mdpi.com

Sustainable Solvents and Catalysts: Research is ongoing to replace hazardous solvents and reagents with more environmentally benign alternatives. The use of bio-based solvents, such as 2-MeTHF, has been shown to be effective in various asymmetric catalytic reactions. nih.gov Future synthetic routes for this compound will likely incorporate such green solvents. Furthermore, the development of recyclable catalysts, both homogeneous and heterogeneous, is a priority for sustainable synthesis.

CO2 as a Feedstock: The utilization of carbon dioxide as a C1 feedstock is a major goal in green chemistry. Sustainable methods for synthesizing diethyl carbonate from CO2 and ethanol (B145695) are being developed, sometimes utilizing continuous flow processes. cardiff.ac.uknih.govnih.govchemistryviews.org While not directly related to the synthesis of the chloro-derivative, these advancements in utilizing CO2 for ester formation could inspire novel, sustainable routes to succinate-based compounds.

Exploration of New Reactivity Modes and Chemical Transformations

Beyond its established use as a chiral building block, future research will aim to uncover new modes of reactivity and novel chemical transformations for this compound. The presence of multiple functional groups—two esters and a chiral chloride—provides a rich landscape for chemical exploration.

Nucleophilic Substitution Reactions: The chlorine atom is a good leaving group, making the compound an excellent substrate for S(_N)2 reactions. This allows for the stereospecific introduction of a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based groups, to create a diverse library of chiral succinate derivatives.

Organocatalysis: The development of novel organocatalytic transformations could enable new reactions at the carbon alpha to the ester groups. For example, phase-transfer catalysis could be employed for stereoselective alkylation or other modifications.

Cyclization Reactions: The bifunctional nature of the molecule makes it a suitable precursor for the synthesis of various heterocyclic compounds, such as pyrrolidines and lactones, which are common motifs in biologically active molecules. mdpi.comnih.gov

Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. The application of advanced spectroscopic and computational tools will be instrumental in this endeavor.

In-situ Spectroscopic Analysis: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and in-situ NMR (Nuclear Magnetic Resonance) spectroscopy can be used to monitor reaction progress in real-time. This allows for the identification of transient intermediates and the determination of reaction kinetics, providing valuable insights into the reaction mechanism.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for studying reaction pathways, transition state structures, and the origins of stereoselectivity. researchgate.net Computational studies can be used to predict the most favorable reaction conditions and to design more effective catalysts for the synthesis and transformation of this compound.

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute configuration of chiral molecules and to study their conformational preferences in solution. These methods are invaluable for confirming the stereochemical outcome of asymmetric reactions.

The table below summarizes some of the advanced analytical techniques and their potential applications in the study of this compound.

| Technique | Application | Potential Insights |

| In-situ NMR/IR | Real-time reaction monitoring. | Identification of intermediates, kinetic profiling, mechanistic elucidation. |

| Density Functional Theory (DFT) | Computational modeling of reaction pathways. | Transition state analysis, prediction of stereochemical outcomes, catalyst design. researchgate.net |

| Circular Dichroism (CD) | Determination of absolute stereochemistry. | Confirmation of enantiopurity, understanding of chiral recognition processes. |

| Mass Spectrometry (MS) | Characterization of products and intermediates. | Molecular weight determination, structural elucidation of novel compounds. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for producing high-purity Diethyl (2R)-2-chlorosuccinate with minimal racemization?

- Methodological Answer : To minimize racemization during synthesis, employ low-temperature reaction conditions (e.g., 0–5°C) and chiral catalysts such as organocatalysts or enantioselective enzymes. Monitor reaction progress via chiral HPLC to assess enantiomeric excess (EE). Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis. Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances purity .

Q. How can researchers confirm the structural identity and stereochemical configuration of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare H and C spectra with reference data for diastereotopic proton splitting patterns.

- IR : Identify ester carbonyl (C=O) stretches near 1740 cm and C-Cl bonds at 550–750 cm.

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid dermal/ocular exposure.

- Store in airtight containers at 2–8°C to prevent degradation.

- Follow exclusion criteria for human studies: avoid participants with dermatological disorders, chronic diseases, or immunosuppression .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be scaled while maintaining stereochemical fidelity?

- Methodological Answer : Implement continuous-flow reactors with immobilized chiral catalysts (e.g., silica-supported enzymes) to enhance reaction control and scalability. Optimize residence time and solvent polarity to reduce side reactions. Validate batch consistency using statistical process control (SPC) and DOE (Design of Experiments) .

Q. How should researchers resolve contradictions in toxicological data for this compound (e.g., conflicting dermal sensitization results)?

- Methodological Answer : Conduct meta-analyses of existing studies, prioritizing peer-reviewed data over unpublished industry reports. Validate findings using:

- In vitro assays : Keratinocyte viability tests (e.g., MTT assay) to assess cytotoxicity.

- In silico modeling : QSAR (Quantitative Structure-Activity Relationship) models to predict sensitization potential.

- Dose-response studies : Identify threshold concentrations for adverse effects .

Q. What computational strategies can predict reaction pathways for this compound derivatization?

- Methodological Answer : Use DFT (Density Functional Theory) calculations to model transition states and energy barriers for chlorination or esterification steps. Validate with MD (Molecular Dynamics) simulations in explicit solvents. Cross-reference results with experimental kinetic data from Reaxys or SciFinder .

Q. What ethical considerations apply to human exposure studies involving this compound?

- Methodological Answer :

- Obtain IRB approval and informed consent, emphasizing risks of dermal irritation.

- Exclude minors, immunocompromised individuals, and those with systemic disorders.

- Include control groups (e.g., vehicle-only applications) and blind evaluators to reduce bias .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.